molecular formula C30H35FN6O3 B12414244 Egfr-IN-24

Egfr-IN-24

Cat. No.: B12414244
M. Wt: 546.6 g/mol
InChI Key: RBKVODXBOOCADL-UHFFFAOYSA-N
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Description

Egfr-IN-24 is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) and other cancers that exhibit mutations in the epidermal growth factor receptor. The inhibition of the epidermal growth factor receptor by this compound prevents the activation of downstream signaling pathways that promote cancer cell proliferation and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-24 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The general synthetic route includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the formation of heterocyclic rings.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediate with a specific amine or other functional groups to form this compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.

    Purification Processes: Advanced purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the high purity of the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the produced compound.

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-24 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reagents: Reduction reagents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution Reagents: Substitution reactions often involve reagents such as halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Egfr-IN-24 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in the study of tyrosine kinase inhibitors and their chemical properties.

    Biology: In biological research, this compound is used to study the role of the epidermal growth factor receptor in cell signaling and cancer progression.

    Medicine: this compound is extensively studied for its therapeutic potential in treating cancers with epidermal growth factor receptor mutations. It is also used in preclinical and clinical trials to evaluate its efficacy and safety.

    Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and as a reference compound in drug discovery.

Mechanism of Action

Egfr-IN-24 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. The mechanism involves:

    Binding to the ATP-Binding Site: this compound binds to the adenosine triphosphate (ATP)-binding site of the epidermal growth factor receptor, preventing the phosphorylation of tyrosine residues.

    Inhibition of Downstream Signaling: By inhibiting the epidermal growth factor receptor, this compound blocks the activation of downstream signaling pathways such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are involved in cell proliferation and survival.

    Induction of Apoptosis: The inhibition of these pathways leads to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Egfr-IN-24 is compared with other similar compounds, such as:

    Gefitinib: Gefitinib is another epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. While both compounds target the epidermal growth factor receptor, this compound may exhibit different binding affinities and resistance profiles.

    Erlotinib: Erlotinib is similar to gefitinib and this compound in its mechanism of action but may differ in its pharmacokinetic properties and clinical efficacy.

    Osimertinib: Osimertinib is a third-generation epidermal growth factor receptor inhibitor that targets specific epidermal growth factor receptor mutations, including T790M. This compound may have a different spectrum of activity and resistance mechanisms.

Conclusion

This compound is a potent and selective inhibitor of the epidermal growth factor receptor tyrosine kinase with significant potential in cancer therapy. Its unique chemical properties, mechanism of action, and broad range of scientific research applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C30H35FN6O3

Molecular Weight

546.6 g/mol

IUPAC Name

3-fluoro-N-[1-(2-hydroxy-2-methylpropyl)-5-(1-methylpiperidin-4-yl)benzimidazol-2-yl]-2-(4-methoxypyridin-3-yl)-6-methylpyridine-4-carboxamide

InChI

InChI=1S/C30H35FN6O3/c1-18-14-21(26(31)27(33-18)22-16-32-11-8-25(22)40-5)28(38)35-29-34-23-15-20(19-9-12-36(4)13-10-19)6-7-24(23)37(29)17-30(2,3)39/h6-8,11,14-16,19,39H,9-10,12-13,17H2,1-5H3,(H,34,35,38)

InChI Key

RBKVODXBOOCADL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C2=C(C=CN=C2)OC)F)C(=O)NC3=NC4=C(N3CC(C)(C)O)C=CC(=C4)C5CCN(CC5)C

Origin of Product

United States

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